1-环丙基-6-甲基-4-氧代-1,4-二氢吡啶-3-羧酸

描述

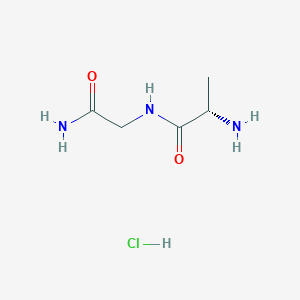

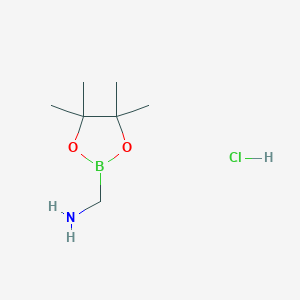

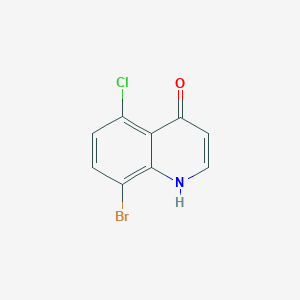

“1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using various strategies . For instance, a method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-6-4-9 (12)8 (10 (13)14)5-11 (6)7-2-3-7/h4-5,7H,2-3H2,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.381g/cm3 . The boiling point is 329.6ºC at 760mmHg . The flash point is 153.2ºC .科学研究应用

Antibacterial Agent Development

This compound has been identified as a potential precursor in the synthesis of antibacterial agents . Its structure is closely related to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity. The presence of the cyclopropyl and methyl groups may influence the compound’s ability to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria.

Veterinary Medicine

Due to its structural similarity to known antibacterial compounds, this chemical could be explored for use in veterinary medicine . It might be effective in treating bacterial infections in animals, including fish, potentially aiding in the prevention of disease spread in aquaculture.

Chemotherapeutic Research

The compound’s antibacterial properties suggest it could be used in the development of new chemotherapeutic agents . Research could focus on its efficacy against various bacterial strains and its potential use in combination therapies to combat antibiotic resistance.

Material Preservation

There is potential for this compound to be used in preserving organic materials such as polymers, lubricants, dyes, fibers, leather, paper, and wood . Its antibacterial properties could help prevent the degradation of these materials by microbial action.

Food and Water Safety

The antibacterial nature of this compound could be harnessed to develop treatments for food and water, ensuring safety and extending shelf life by preventing bacterial contamination .

Synthesis of Fluorinated Quinolone Antibacterial Drugs

This compound may serve as an intermediate in the synthesis of fluorinated quinolone antibacterial drugs, such as ciprofloxacin hydrochloride . These drugs are critical in treating serious bacterial infections in humans.

Antimicrobial Agent Design

Research into the design of new antimicrobial agents could benefit from this compound’s structure. It could be modified to enhance its activity or specificity against particular bacterial pathogens .

Pharmaceutical Intermediates

The compound could be used as an intermediate in pharmaceutical manufacturing processes. Its reactivity and functional groups make it a valuable building block for creating a variety of pharmacologically active molecules .

安全和危害

未来方向

作用机制

Target of action

“1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a type of dihydropyridine . Dihydropyridines are often used as calcium channel blockers in medicine . They primarily target L-type calcium channels in the heart and vascular smooth muscle .

Mode of action

Dihydropyridines, like “1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, might interact with their targets by blocking the influx of calcium ions through the L-type calcium channels . This can result in vasodilation and a decrease in cardiac contractility .

Biochemical pathways

By blocking calcium influx, dihydropyridines can affect several biochemical pathways. For example, they can inhibit the contraction of cardiac and smooth muscle cells, and they can also affect the release of neurotransmitters .

Pharmacokinetics

They are often formulated as extended-release tablets to improve bioavailability .

Action environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of dihydropyridines . For example, extreme pH values can affect the ionization state of the compound, potentially influencing its absorption and distribution .

属性

IUPAC Name |

1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-9(12)8(10(13)14)5-11(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSBPEJBKHUQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)